

Spectroscopic Characterization of (S)-1-Amino-2-propanol: A Technical Guide

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Compound of Interest		
Compound Name:	1-Amino-2-propanol	
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(S)-1-Amino-2-propanol is a vital chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry is often crucial for the desired biological activity, making rigorous spectroscopic analysis an essential component of quality control and characterization. This document provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-1-Amino-2-propanol, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For chiral molecules such as (S)-**1-Amino-2-propanol**, while standard NMR in a non-chiral solvent will not distinguish between enantiomers, it confirms the molecular structure. Enantiomeric purity can be assessed using chiral derivatizing agents or chiral solvation agents.[1][2]

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The data presented below is for **1-amino-2-propanol**; the chemical shifts for the (S)-enantiomer will be identical in an achiral solvent.



Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
-CH₃ (C3-H)	1.147	Doublet	-
-NH2, -OH	2.26	Broad Singlet	-
-CH ₂ - (C1-H)	2.520, 2.756	Doublet of Doublets	J = -12.6, 8.0, 3.6
-CH- (C2-H)	3.70	Multiplet	-
Table 1: ¹H NMR data			
for 1-Amino-2- propanol.[3]			

¹³C NMR Spectroscopic Data

The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The following table details the expected chemical shifts for the carbon atoms in (S)-**1-Amino-2-propanol**.

Assignment	Chemical Shift (δ) in ppm	
C3 (-CH ₃)	22.5	
C1 (-CH ₂)	50.4	
C2 (-CH-)	67.2	
Table 0.420 NIMD data for 4. April 2.0 accorded		

Table 2: 13C NMR data for 1-Amino-2-propanol.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The spectrum of (S)-**1-Amino-2-propanol** is characterized by the presence of hydroxyl (-OH) and primary amine (-NH₂) functional groups.



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3000 - 3700 (Broad)	O-H Stretch	Alcohol
3100 - 3500 (Medium)	N-H Stretch	Primary Amine
2850 - 3000 (Medium)	C-H Stretch	Alkane
1500 - 1600 (Medium)	N-H Bend	Primary Amine
1000 - 1300 (Strong)	C-O Stretch	Alcohol
Table 3: Key IR absorption		
bands for (S)-1-Amino-2-		
propanol.[4][5][6]		

Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation pattern of a compound. The molecular weight of (S)-**1-Amino-2-propanol** is 75.11 g/mol .[7][8] The electron ionization (EI) mass spectrum typically shows a prominent fragment resulting from the cleavage alpha to the nitrogen atom.

Mass-to-Charge Ratio (m/z)	Relative Abundance	Proposed Fragment
75	Low	[M] ⁺ (Molecular Ion)
44	High	[CH ₂ =NH ₂]+

Table 4: Significant peaks in the mass spectrum of 1-Amino-2-propanol.[7][8]

Experimental Methodologies

The following sections outline generalized protocols for acquiring the spectroscopic data for (S)-1-Amino-2-propanol.

NMR Spectroscopy Protocol



- Sample Preparation: A solution of (S)-1-Amino-2-propanol is prepared by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) within an NMR tube.[9] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
- Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

IR Spectroscopy Protocol

- Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of (S)-1-Amino-2-propanol between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer. A
 background spectrum of the clean salt plates is first recorded. The sample spectrum is then
 acquired, and the background is automatically subtracted.
- Data Analysis: The positions and shapes of the absorption bands in the resulting spectrum are analyzed to identify the functional groups present in the molecule.[10]

Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: A dilute solution of (S)-1-Amino-2-propanol is prepared in a volatile solvent like methanol or dichloromethane. To improve volatility and chromatographic performance, the sample can be derivatized, for instance, by reacting it with trifluoroacetic anhydride (TFAA).[11]
- Chromatographic Separation: An aliquot of the prepared sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (a chiral column can be used

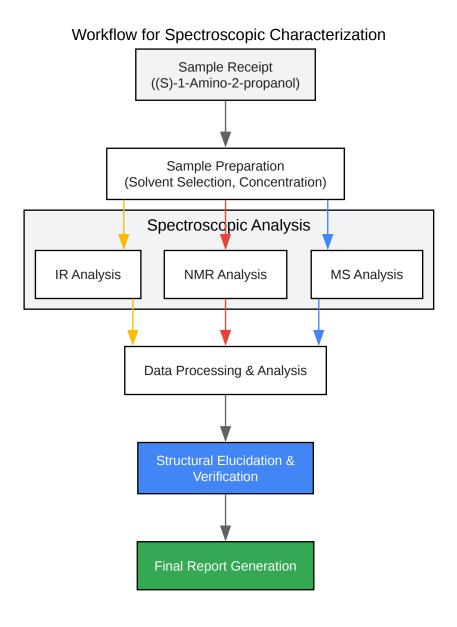


for enantiomeric separation). The oven temperature is programmed to ensure the separation of the analyte from the solvent and other components.

 Mass Analysis: As the compound elutes from the GC column, it is introduced into the ion source of the mass spectrometer (e.g., via electron ionization). The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis, from sample receipt to final structural confirmation, is a critical process in chemical research and quality assurance.





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Caption: A logical workflow for the spectroscopic characterization of a chemical sample.

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